molecular formula C7H15Cl2N B1312733 1-(3-chloropropyl)pyrrolidine Hydrochloride CAS No. 57616-69-0

1-(3-chloropropyl)pyrrolidine Hydrochloride

Cat. No.: B1312733
CAS No.: 57616-69-0
M. Wt: 184.1 g/mol
InChI Key: UUPCYQIIQHSPKR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolidine Hydrochloride is an organic compound with the molecular formula C7H15Cl2N. It is a white crystalline powder that is soluble in water and alcohol solvents. This compound is used in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

1-(3-Chloropropyl)pyrrolidine Hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

1-(3-Chloropropyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, toluene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidine Hydrochloride is utilized across several domains:

Organic Synthesis

This compound serves as a reagent in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, making it valuable for creating complex chemical structures.

Pharmaceutical Research

The compound plays a crucial role in drug development, particularly for medications targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for therapeutic applications.

Chemical Biology

In chemical biology, this compound is used to investigate molecular interactions and mechanisms. Its reactivity allows researchers to explore its potential as a scaffold for developing new therapeutic agents.

Neurochemistry

Research indicates that this compound interacts with serotonin receptors (5-HT1A and 5-HT7), suggesting applications in treating mood and anxiety disorders. Additionally, it may enhance GABAergic transmission, which is essential for its anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

Anticonvulsant Activity

Research conducted by Obniska et al. demonstrated significant anticonvulsant activity in mouse models using this compound at doses ranging from 30 mg/kg to 100 mg/kg. The study highlighted its potential for controlling seizures effectively.

Interaction with Neurotransmitter Systems

Cox et al. investigated the alkylation reactions involving this compound, providing insights into its reactivity and potential as a scaffold for developing drugs targeting neurotransmitter systems.

Summary of Findings

This compound exhibits promising applications in diverse fields such as organic synthesis, pharmaceutical development, and neurochemistry. Its interactions with neurotransmitter systems indicate potential therapeutic effects, particularly in treating neurological disorders and mood-related conditions.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloropropyl)pyrrolidine Hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)pyrrolidine: This compound is similar but lacks the hydrochloride group.

    N-(3-Chloropropyl)pyrrolidine: Another similar compound with slight structural differences.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Biological Activity

1-(3-Chloropropyl)pyrrolidine Hydrochloride, a compound with the chemical formula C7H15Cl2N, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H15ClN
  • Molecular Weight : 161.66 g/mol
  • CAS Number : 57616-69-0

Biological Activities

This compound exhibits various biological activities, including effects on neurotransmitter systems and potential anticonvulsant properties. Below are key findings from the literature:

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, have been tested for anticonvulsant properties. A study evaluated several pyrrolidine derivatives in mouse models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results demonstrated significant anticonvulsant activity at doses ranging from 30 mg/kg to 100 mg/kg, suggesting that this compound may be effective in controlling seizures .

Interaction with Serotonin Receptors

The compound has also been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are crucial in modulating mood and anxiety disorders. The interaction of this compound with these receptors could imply potential applications in treating psychiatric conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:

  • GABAergic System : The compound may enhance GABAergic transmission, which is essential for its anticonvulsant effects.
  • Serotonergic Modulation : By acting on serotonin receptors, it may influence mood regulation and anxiety levels.

Study on Anticonvulsant Properties

In a series of experiments conducted by Obniska et al., several pyrrolidine derivatives were synthesized and tested for their anticonvulsant properties. Among them, this compound demonstrated notable efficacy in reducing seizure frequency in animal models . The study provided detailed pharmacokinetic data and highlighted the compound's safety profile.

Research on Neurotransmitter Interaction

Cox et al. investigated the alkylation reactions involving 1-(3-chloropropyl)pyrrolidine, providing insights into its reactivity and potential as a scaffold for developing new therapeutic agents targeting neurotransmitter systems . This research underscores the importance of structural modifications in enhancing biological activity.

Summary of Findings

Biological ActivityObservations
AnticonvulsantEffective in MES and PTZ tests at specific doses
Serotonin Receptor AffinityInteraction with 5-HT1A/5-HT7 receptors suggests potential for mood regulation
Safety ProfileDemonstrated low toxicity in preliminary studies

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPCYQIIQHSPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468748
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-69-0
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-chloropropane (99.5 kg) in toluene (237 kg) was heated to 40-45° C. To this solution was added pyrrolidine (94.5 kg) over 1.5 hours, maintaining the temperature at 40-45° C. A line wash of toluene (37 kg) was applied and the reaction maintained at 40-45° C. for a further four hours. The reaction mixture was cooled to 20-25° C. and washed with water (211 kg). Further water (138 kg) was added and the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg). The aqueous phase was separated and discarded. To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0. The aqueous was separated and concentrated under vacuum, maintaining the temperature <50° C. until the toluene content was <0.1%, giving an aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride 129.1 kg at 71.5% w/w, 79.9%
Quantity
99.5 kg
Type
reactant
Reaction Step One
Quantity
237 kg
Type
solvent
Reaction Step One
Quantity
94.5 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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